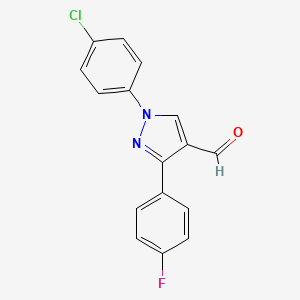

1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon oder β-Ketoester erreicht werden, wodurch ein Pyrazolderivat entsteht.

Substitutionsreaktionen: Das Pyrazolderivat wird dann elektrophilen aromatischen Substitutionsreaktionen unterzogen, um die 4-Chlorphenyl- und 4-Fluorphenylgruppen einzuführen.

Formylierung: Der letzte Schritt beinhaltet die Formylierung des Pyrazolrings an der 4-Position, um die Aldehydfunktionsgruppe einzuführen. Dies kann mit Reagenzien wie dem Vilsmeier-Haack-Reagenz (eine Kombination aus Phosphorylchlorid und Dimethylformamid) erreicht werden.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Routen umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.

Substitution: Die aromatischen Ringe können elektrophilen Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung unterliegen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Konzentrierte Salpetersäure zur Nitrierung, Schwefelsäure zur Sulfonierung und Halogene (Chlor, Brom) zur Halogenierung.

Hauptprodukte:

Oxidation: 1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbonsäure.

Reduktion: 1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-methanol.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Baustein in der medizinischen Chemie verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller, antifungizider und krebshemmender Eigenschaften.

Medizin: Wird auf sein Potenzial als Leitverbindung in der Arzneimittelforschung und -entwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Modulation biochemischer Pfade führt. Das Vorhandensein der Aldehydgruppe ermöglicht es, kovalente Bindungen mit nucleophilen Stellen in Proteinen zu bilden, wodurch deren Funktion möglicherweise verändert wird.

Ähnliche Verbindungen:

1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol: Fehlt die Aldehydgruppe, was zu unterschiedlicher Reaktivität und biologischer Aktivität führen kann.

1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-methanol:

1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbonsäure: Die Aldehydgruppe wird zu einer Carbonsäure oxidiert, was ihre Löslichkeit und Reaktivität beeinflussen kann.

Einzigartigkeit: 1-(4-Chlorphenyl)-3-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd ist aufgrund des Vorhandenseins sowohl elektronenziehender Gruppen (Chlor und Fluor) an den aromatischen Ringen als auch der reaktiven Aldehydfunktionsgruppe einzigartig. Diese Kombination struktureller Merkmale verleiht eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.

1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol:

1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which may influence its solubility and reactivity.

Uniqueness: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic rings and the reactive aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer |

618098-50-3 |

|---|---|

Molekularformel |

C16H10ClFN2O |

Molekulargewicht |

300.71 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H10ClFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H |

InChI-Schlüssel |

BFHHADIPUFFLOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isopropyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12018608.png)

![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018614.png)

![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12018630.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018641.png)

![N'-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12018647.png)

![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12018673.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12018677.png)

![5-(3-Ethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018678.png)